Feglymycin Inhibits Peptidoglycan Biosynthesis at a Unique Intracellular Node: MurA and MurC Enzyme Inhibition
Feglymycin differentiates itself from other cell wall-active antibiotics like vancomycin and ramoplanin by inhibiting the early cytoplasmic steps of peptidoglycan biosynthesis, specifically the enzymes MurA and MurC. This is a unique intracellular target not shared by vancomycin (which binds extracellular lipid II) or ramoplanin (which inhibits transglycosylation) [1]. Feglymycin demonstrates potent, non-competitive inhibition of both *E. coli* and *S. aureus* MurA and MurC enzymes [2].
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 3.4 ± 1.1 μM (MurA, E. coli); Ki = 0.33 ± 0.04 μM (MurC, E. coli); IC50 = 3.5 ± 1.3 μM (MurA, S. aureus); IC50 = 1.0 ± 0.6 μM (MurC, S. aureus) |
| Comparator Or Baseline | Vancomycin and Ramoplanin: No reported inhibition of MurA/MurC (target is lipid II / transglycosylation) |
| Quantified Difference | Feglymycin uniquely inhibits these early-stage enzymes, while comparators act on later, membrane-associated steps. |
| Conditions | In vitro enzyme assays with purified E. coli and S. aureus MurA and MurC; spectrophotometric detection. |
Why This Matters
A unique intracellular target profile offers a potential advantage in overcoming existing resistance mechanisms to vancomycin and other cell wall inhibitors, and provides a distinct tool for studying early peptidoglycan biosynthesis.
- [1] Rausch S, Hänchen A, Denisiuk A, Löhken M, Schneider T, Süssmuth RD. Feglymycin is an inhibitor of the enzymes MurA and MurC of the peptidoglycan biosynthesis pathway. Chembiochem. 2011 May 16;12(8):1171-3. doi: 10.1002/cbic.201100120. PMID: 21538763. View Source
- [2] Rausch S. Investigation of the antibacterial activity and the biosynthesis gene cluster of the peptide antibiotic feglymycin. Doctoral dissertation, Technische Universität Berlin. 2012. View Source
